molecular formula C15H14N2O3S B6419953 2-(3-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 951486-05-8

2-(3-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No. B6419953
CAS RN: 951486-05-8
M. Wt: 302.4 g/mol
InChI Key: NHJLWXGGMCLGDN-UHFFFAOYSA-N
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Description

The compound “2-(3-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione” is a complex organic molecule. It contains a benzothiadiazine backbone, which is a type of heterocyclic compound . The “3-ethylphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with an ethyl group (a two-carbon chain) attached .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to contain a benzothiadiazine ring system, which is a bicyclic structure containing a benzene ring fused to a diazine ring (a six-membered ring with two nitrogen atoms). The “3-ethylphenyl” moiety would be a phenyl ring with an ethyl group attached .


Chemical Reactions Analysis

The reactivity of this compound would be expected to depend on the functional groups present. For instance, the benzothiadiazine ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The ethylphenyl group could potentially participate in reactions involving the phenyl ring or the ethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, its solubility would be influenced by the presence of polar or nonpolar groups. Its melting and boiling points would depend on factors like the size and shape of the molecule and the types of intermolecular forces present .

Safety and Hazards

Without specific data, it’s hard to provide accurate information about the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including using personal protective equipment and working in a well-ventilated area .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, developing more efficient methods for its synthesis, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

2-(3-ethylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-2-11-6-5-7-12(10-11)17-15(18)16-13-8-3-4-9-14(13)21(17,19)20/h3-10H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJLWXGGMCLGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=O)NC3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

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